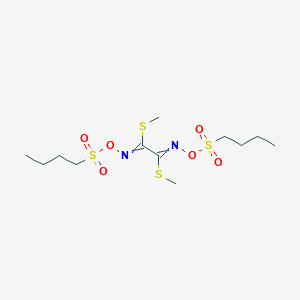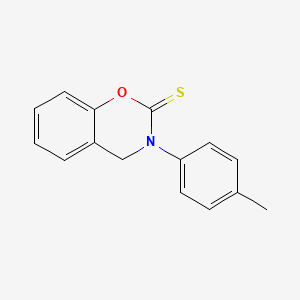
3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione typically involves the reaction of 4-methylphenylamine with carbon disulfide and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazine-thione compound. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction parameters, leading to higher selectivity and reduced by-product formation .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form the corresponding benzoxazine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Benzoxazine derivatives.
Substitution: Various substituted benzoxazine-thione compounds.
Applications De Recherche Scientifique
3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with thiol-containing enzymes, leading to the inhibition of their activity. Additionally, the compound may modulate signaling pathways involved in inflammation and pain, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4′-Methylphenyl)-8-methylxanthine: Another compound with a 4-methylphenyl group, but with a different core structure.
4-Methylpropiophenone: Shares the 4-methylphenyl group but differs in its functional groups and overall structure.
Uniqueness
3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine-2-thione is unique due to its benzoxazine-thione structure, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
647849-54-5 |
|---|---|
Formule moléculaire |
C15H13NOS |
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-4H-1,3-benzoxazine-2-thione |
InChI |
InChI=1S/C15H13NOS/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)17-15(16)18/h2-9H,10H2,1H3 |
Clé InChI |
KIIZERUAGAUWGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3OC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


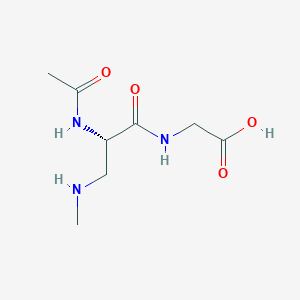
![1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride](/img/structure/B12591096.png)
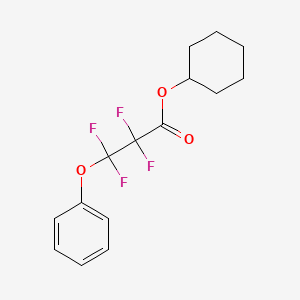
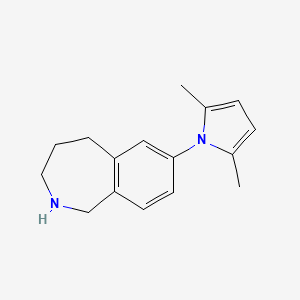
![2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide](/img/structure/B12591118.png)

![Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one](/img/structure/B12591124.png)
![Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]-](/img/structure/B12591125.png)
![4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate](/img/structure/B12591129.png)
![2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol](/img/structure/B12591132.png)

![Lithium, [[bis(1-methylethyl)phosphino]methyl]-](/img/structure/B12591145.png)

